4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that features a combination of fluorine, furan, indoline, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Indoline Moiety: This can be achieved through the reduction of indole derivatives under hydrogenation conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Its unique structure allows it to be used in studies involving protein-ligand interactions.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-(furan-2-yl)ethyl)-2-methylbenzenesulfonamide
- N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide
- 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide
Uniqueness
4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-15-13-17(22)8-9-21(15)28(25,26)23-14-19(20-7-4-12-27-20)24-11-10-16-5-2-3-6-18(16)24/h2-9,12-13,19,23H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVZSSHEKXPSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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